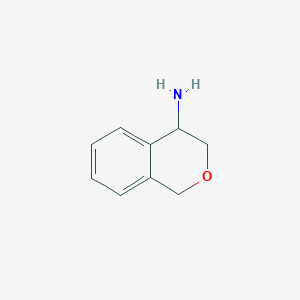

Isochroman-4-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. ontosight.aiworktribe.com These are cyclic molecules where at least one atom in the ring is an element other than carbon, such as nitrogen, oxygen, or sulfur. ontosight.aiworktribe.com This structural feature imparts unique physicochemical properties that are often ideal for biological interactions. researchgate.net Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. mdpi.com The presence of heteroatoms allows for specific hydrogen bonding, dipole-dipole interactions, and can influence a molecule's solubility, lipophilicity, and metabolic stability. mdpi.com Consequently, heterocyclic scaffolds are integral to the development of new therapeutic agents across a vast spectrum of diseases, including antibiotics, antivirals, anticancer agents, and neuroprotective drugs. ontosight.ai

Prevalence of Isochroman (B46142) Derivatives in Bioactive Natural Products and Pharmaceutical Agents

The isochroman scaffold is a prominent oxygen-containing heterocyclic system found in numerous bioactive natural products and synthetic pharmaceutical compounds. researchgate.net This bicyclic structure is a recurring motif in metabolites isolated from various natural sources, including fungi and plants. researchgate.net The inherent stability and specific stereochemistry of the isochroman ring make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This prevalence has spurred significant efforts among medicinal chemists to synthesize and explore isochroman derivatives for potential therapeutic use. researchgate.net

Overview of Therapeutically Relevant Applications of Isochromans

Research has demonstrated that molecules containing the isochroman core exhibit a wide array of pharmacological activities. researchgate.net Medicinal chemists have successfully synthesized numerous isochroman derivatives with potential applications as central nervous system agents, antioxidants, antimicrobials, and antihypertensives. researchgate.netnih.gov

Derivatives of the isochroman scaffold have shown notable potential as agents targeting the central nervous system. Specifically, research into treatments for Alzheimer's disease has yielded promising results. A series of novel isochroman-4-one (B1313559) derivatives were designed and synthesized, demonstrating potent activity as acetylcholinesterase (AChE) inhibitors. mdpi.comnih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. mdpi.com

One notable compound from a study, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide , was identified as a potent dual-binding AChE inhibitor, interacting with both the catalytic and peripheral anionic sites of the enzyme. mdpi.com This dual-binding capability is a significant finding for the development of more effective Alzheimer's treatments. mdpi.com Furthermore, certain isochroman derivatives are reported to have neuroprotective effects, suggesting a broader potential role in combating neurodegenerative diseases. smolecule.com

Table 1: Research Findings on Isochroman Derivatives as CNS Agents

| Compound/Derivative | Target/Model | Key Finding | Reference |

| Isochroman-4-one derivatives | Acetylcholinesterase (AChE) | Designed as potent AChE inhibitors for potential Alzheimer's disease treatment. | mdpi.comnih.gov |

| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Acetylcholinesterase (AChE) | Potent dual-binding inhibitor of both catalytic (CAS) and peripheral (PAS) anionic sites of AChE. Also showed modest antioxidant activity and low cytotoxicity. | mdpi.com |

| General Isochroman derivatives | Neuroprotection | Certain derivatives may offer neuroprotective effects against neurodegenerative diseases. | smolecule.com |

Isochroman derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netresearchgate.net A significant study focused on synthesizing isochroman derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil known for its potent antioxidant effects. nih.gov

The research established a clear structure-activity relationship, showing that the antioxidant capacity was influenced by lipophilicity and the number of free hydroxyl groups on the molecule. nih.gov The synthesized hydroxytyrosol-isochromans demonstrated significant potential as bioactive antioxidant compounds, in some cases showing higher activity than the conventional antioxidants BHT and α-tocopherol. nih.gov This suggests that the isochroman scaffold can be effectively utilized to develop powerful new antioxidant agents.

Table 2: Research Findings on Isochroman Derivatives as Antioxidants

| Compound/Derivative | Assay/Model | Key Finding | Reference |

| Hydroxytyrosol-isochroman derivatives | FRAP, ABTS, ORAC, Rancimat test, MDA levels in brain homogenates | Showed significant antioxidant potential. Activity was related to lipophilicity and the number of free hydroxyl groups. Performed better than BHT and α-tocopherol in some assays. | nih.gov |

| General Isochroman derivatives | Free radical scavenging | The isochroman class of compounds has shown potential in scavenging free radicals. | researchgate.netsmolecule.com |

The isochroman framework is present in various compounds that exhibit antimicrobial and antifungal activities. researchgate.net Research has shown that different isochroman-based structures are effective against a range of pathogens. For instance, isochroman-1,4-dione (B1610725) derivatives have demonstrated moderate antibacterial activity against both Escherichia coli and Staphylococcus aureus.

In another study, side-chain derivatives of eurotiumide A, a natural product with a dihydroisochroman structure, were synthesized and evaluated. nih.gov It was discovered that a derivative with an isopentyl side chain was a potent antimicrobial agent against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Porphyromonas gingivalis. nih.gov Similarly, spiro-isochromanone derivatives have also been found to be active against various bacterial strains. researchgate.net These findings underscore the versatility of the isochroman scaffold in developing new antimicrobial agents to combat infectious diseases. mdpi.comnih.gov

Table 3: Research Findings on Isochroman Derivatives as Antimicrobials

| Compound/Derivative | Target Organism(s) | Key Finding | Reference |

| Isochroman-1,4-dione derivatives | Escherichia coli, Staphylococcus aureus | Exhibited moderate antibacterial activity with MICs from 50 to 100 μM. | |

| Isopentyl derivative of eurotiumide A (dihydroisochroman) | MSSA, MRSA, Porphyromonas gingivalis | Showed potent antimicrobial activity against all three strains, with an IC50 of 4.3 µM against MRSA. | nih.gov |

| Spiro acid of (±)‐1h‐spiro[benzo[c]pyran‐3(4H), 1′‐cyclohexane]‐1‐one | B. subtilis, P. vulgaris, E. coli | Active against all tested bacterial strains, with MIC ≥ 20 μg/ml against B. subtilis and P. vulgaris. | researchgate.net |

A significant area of research for isochroman derivatives has been in the development of novel antihypertensive agents. researchgate.net Hypertension is a major risk factor for cardiovascular diseases, and new, more effective treatments are continuously sought. nih.gov The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) was identified as having moderate antihypertensive activity, which prompted further investigation into its derivatives. nih.gov

Subsequent studies focused on creating hybrid molecules by combining the isochroman-4-one scaffold with other pharmacophores. One approach involved creating hybrids with arylpiperazine moieties, known to be α1-adrenergic receptor antagonists. nih.gov The most potent of these hybrids significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to the established drug naftopidil (B1677906). nih.gov Other research involved coupling the isochroman-4-one structure with nitric oxide (NO)-releasing moieties, which resulted in derivatives that caused a nearly 40% reduction in blood pressure in SHRs, superior to the original lead compound. nih.gov Another study created hybrids with N-substituted isopropanolamine, leading to a compound with a potent β1-adrenoceptor blocking effect and a blood pressure reduction of over 40% in SHRs.

Table 4: Research Findings on Isochroman Derivatives as Antihypertensives

| Compound/Derivative | Mechanism/Target | Key Finding | Reference |

| Isochroman-4-one / Arylpiperazine hybrids | α1-adrenergic receptor antagonist | Compound 6e significantly reduced systolic and diastolic blood pressure in spontaneously hypertensive rats, comparable to naftopidil. | nih.gov |

| Isochroman-4-one / Nitric Oxide (NO) donor hybrids | NO-releasing agent | Compounds Ia , IIIb , and IIIe reduced blood pressure in SHRs by nearly 40%, superior to the lead compound. | nih.gov |

| Isochroman-4-one / N-substituted isopropanolamine hybrids | β1-adrenoceptor blocking effect | Compound IIId reduced systolic and diastolic blood pressure in SHRs by over 40%. |

Antitumor/Anticancer Agents

The isochroman scaffold is a key structural unit in the development of novel antitumor and anticancer agents. nih.govontosight.ai Researchers have synthesized and evaluated various isochroman derivatives, demonstrating their potential to inhibit cancer cell proliferation and disrupt tumor-related processes. researchgate.net

One notable area of research involves the development of 4-arylisochromenes as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells. A series of 4-arylisochromene derivatives were synthesized and tested against HepG2 human liver cancer cells. nih.gov The position of substituents on the isochroman moiety was found to be crucial for antiproliferative activity. nih.gov Specifically, compounds with a hydroxyl group at the C-5 position, such as compound (±)-19b, exhibited the most potent activity with an IC₅₀ value of 15 nM. nih.gov This represented a significant improvement in activity compared to the initial lead compounds. nih.gov The introduction of a sulfur atom into the isochroman scaffold also maintained the anticancer activity. nih.gov

The aryl-isoquinoline scaffold, a related structure, has also been explored for developing anti-glioblastoma agents. eurekaselect.com These findings underscore the importance of the isochroman framework as a versatile scaffold for creating potent anticancer therapeutics. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Arylisochromene Derivatives

| Compound | Modification | Target Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| 18b | Hydroxyl at C-5 | HepG2 | 26 |

| (±)-19b | Hydroxyl at C-5, reduced double bond | HepG2 | 15 |

| 18a | Hydroxyl at C-3 | HepG2 | > 10,000 |

| 19d | Hydroxyl at C-3, reduced double bond | HepG2 | > 10,000 |

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Anti-inflammatory Agents

Isochroman derivatives have been identified as having significant anti-inflammatory properties. researchgate.netnih.gov These compounds can modulate inflammatory pathways, making them attractive candidates for the development of new treatments for inflammatory diseases.

A key example is the study of pyrano-isochromanones, derived from the natural product Bergenin (B1666849), as inhibitors of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). acs.org These cytokines play a central role in the pathogenesis of inflammatory conditions such as rheumatoid arthritis. Synthetic derivatives of the bergenin scaffold were evaluated for their ability to inhibit lymphocyte proliferation and cytokine production. acs.org The C-7 substituted derivatives, specifically compounds 4e and 4f , were found to be the most potent IL-6 inhibitors. acs.org Further studies showed that these compounds significantly decreased the expression of key inflammatory mediators NF-κB and IKK-β in THP-1 cells. acs.org In animal models of arthritis, these pyrano-isochromanone derivatives demonstrated a dose-dependent reduction in paw swelling and levels of inflammatory cytokines, highlighting the potential of this isochroman-based scaffold for developing next-generation anti-arthritic drugs. acs.org

Antivirals (e.g., Anti-HIV-1)

The isochroman scaffold has been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a class of antiretroviral agents with a unique mechanism of action, and scaffolds related to isochroman have been explored in this context. researchgate.netnih.gov

HIV-1 integrase is an essential enzyme for viral replication, and inhibiting its function is a key therapeutic strategy. nih.gov While much research has focused on quinoline (B57606) and pyridine-based inhibitors, a scaffold hopping approach led to the synthesis of analogues with an isoquinoline (B145761) ring system, which is structurally related to isochroman. researchgate.net These compounds bind to a pocket at the integrase dimer interface, promoting the formation of inactive, higher-order protein multimers. researchgate.netnih.gov One lead compound, 6l , was found to be highly selective and potent in this regard. researchgate.net Significantly, it retained high potency against an HIV-1 variant (A128T IN) that shows marked resistance to traditional quinoline-based inhibitors. nih.gov

In other research, halolactone derivatives with an isobenzofuran-1(3H)-one scaffold, a substructure related to isochromanones, were identified as efficient non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net The 5-exo lactone derivative 13a showed excellent potency against wild-type HIV-1 with an EC₅₀ value of 0.45 µM. researchgate.net In contrast, the 6-endo lactones, which are isochroman-1-ones, displayed inferior anti-HIV-1 activity, indicating that the specific ring structure is critical for potency. researchgate.net

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder often treated with acetylcholinesterase (AChE) inhibitors to manage cognitive symptoms. mdpi.comnih.gov The isochroman scaffold has emerged as a promising framework for designing novel and potent AChE inhibitors. mdpi.com

Researchers have designed and synthesized a series of isochroman-4-one derivatives starting from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP. mdpi.comnih.gov This natural product itself has shown moderate antihypertensive and antioxidant activities. mdpi.com By mimicking the indenone fragment of the well-known AChE inhibitor donepezil, scientists created hybrid compounds. mdpi.com One such derivative, compound 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], demonstrated potent AChE inhibitory activity. mdpi.comnih.gov

Molecular modeling and kinetic studies revealed that compound 10a acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.govresearchgate.net The PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. mdpi.com Compound 10a also exhibited moderate efficacy in preventing Aβ aggregation and showed low cytotoxicity. nih.gov These findings suggest that isochroman-4-one derivatives are promising leads for the development of multi-target drugs for the treatment of Alzheimer's disease. mdpi.comnih.gov

Retinoid-X-Receptor (RXR) Selective Agonists

Retinoid-X-receptors (RXRs) are nuclear receptors that play crucial roles in regulating cell proliferation, differentiation, and metabolism. nih.gov Agonists of RXR, known as rexinoids, have therapeutic applications, including in the treatment of cancer. researchgate.net The isochroman ring has been successfully incorporated into the design of novel RXR-selective agonists to improve their properties. nih.gov

Bexarotene (B63655) is an FDA-approved RXR agonist used to treat cutaneous T-cell lymphoma, but its use can lead to side effects by disrupting other nuclear receptor pathways. nih.gov To develop more selective agents, researchers synthesized novel analogues of known rexinoids like bexarotene, CD3254, and NEt-TMN, incorporating an isochroman ring in place of an aliphatic group. nih.gov

These new isochroman-containing compounds were evaluated for their RXR binding affinity and their ability to induce RXR agonism. nih.gov Several of the novel analogues proved to be more potent RXR selective agonists than bexarotene. nih.govmdpi.com The inclusion of the isochroman group did not significantly reduce RXR activity on its own but contributed to creating rexinoids with increased RXR selectivity and improved anti-proliferative characteristics in leukemia cell models compared to the parent compounds. researchgate.netnih.gov This work demonstrates that the isochroman scaffold can be used to modify potent rexinoids to enhance their selectivity and therapeutic profile. nih.gov

Focus on Isochroman-4-amine as a Core Structure in Drug Design

Isochroman-4-amine is a specific derivative of the isochroman scaffold where an amine group is attached at the 4-position of the dihydropyran ring. uni.lu This compound serves as a valuable building block and core structure in medicinal chemistry for the synthesis of more complex and biologically active molecules. The presence of the amine group provides a key functional handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug design. mdpi.com

While direct therapeutic applications of isochroman-4-amine itself are not extensively documented, its parent ketone, isochroman-4-one , is a well-established precursor in the synthesis of various therapeutic agents. chemshuttle.comnih.gov For instance, isochroman-4-one has been used as a starting material to create hybrids with arylpiperazine moieties, which act as α1-adrenergic receptor antagonists for the treatment of hypertension. nih.gov In these syntheses, the ketone at the 4-position is a key reactive site.

The conversion of isochroman-4-one to isochroman-4-amine (via, for example, reductive amination) provides a scaffold with a basic nitrogen center, which is a common feature in many centrally active drugs and other therapeutic agents. The structure of 3,4-dihydro-1H-isochromen-4-amine (an alternative name for isochroman-4-amine) is confirmed by its chemical formula C₉H₁₁NO and InChIKey. uni.lu The amine group can be acylated, alkylated, or used in coupling reactions to attach various pharmacophoric groups, thereby modulating the compound's physicochemical properties and biological activity. This versatility makes isochroman-4-amine an important core structure for generating libraries of compounds for screening against various biological targets.

Table 2: Chemical Identifiers for Isochroman-4-amine

| Identifier | Value |

|---|---|

| IUPAC Name | 3,4-dihydro-1H-isochromen-4-amine |

| Molecular Formula | C₉H₁₁NO |

| InChIKey | BDYWBOBBXXDXHU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C2CO1)N |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isochroman 4 Amine and Its Derivatives

General Approaches to Isochroman (B46142) Scaffold Synthesis

A variety of synthetic strategies have been developed to construct the isochroman scaffold, offering access to a wide range of substituted derivatives. These methods often employ catalytic systems to achieve high efficiency and selectivity.

Oxidative Aminocatalysis and Gold Catalysis for Chiral Isochromanes

A powerful strategy for the enantioselective synthesis of chiral isochroman scaffolds involves a combination of oxidative aminocatalysis and gold catalysis. nih.govresearchgate.net This approach allows for the preparation of chiral α-quaternary isochroman derivatives. nih.gov The initial step involves the transformation of α-branched aldehydes and propargylic alcohols into α-quaternary ethers with high optical purities, often exceeding 90% enantiomeric excess (ee). This is achieved through an oxidative umpolung reaction using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidant and an amino acid-derived primary amine as the catalyst. The subsequent step utilizes a gold(I) catalyst to facilitate an intramolecular hydroarylation, which proceeds with retention of the stereochemistry at the quaternary center to afford the final isochroman product. nih.gov Different gold(I) catalysts can be employed, with IPrAuCl/AgSbF often providing good efficiency and reproducibility. researchgate.net

| Catalyst System | Key Reagents | Product Type | Enantiomeric Excess (ee) | Reference |

| Amino acid-derived primary amine / DDQ & Gold(I) catalyst | α-Branched aldehydes, Propargylic alcohols | Chiral α-quaternary isochromanes | >90% | nih.gov |

Copper-Catalyzed Intramolecular Hydroalkoxylation of Alkenols

Copper-catalyzed enantioselective intramolecular hydroalkoxylation of unactivated alkenols provides an effective route to cyclic ethers, including isochromans. nih.govacs.orgnih.gov This method is particularly useful for the synthesis of phthalans and isochromans from 4- and 5-alkenols. nih.govacs.org The reaction is thought to proceed through a polar/radical mechanism involving an enantioselective oxycupration step, followed by C–[Cu] homolysis and hydrogen atom transfer. nih.govnih.gov The choice of ligand for the copper catalyst is crucial for achieving high enantioselectivity. For instance, the use of a chiral Cu(I) catalyst with (R)-DTBM-SEGPHOS as the ligand has been shown to yield moderate enantioselectivity (up to 71% ee). organic-chemistry.org The reaction conditions, such as temperature and solvent, can be optimized to improve the enantiomeric excess. organic-chemistry.org This method has been successfully applied to the synthesis of the antifungal insecticide furametpyr. nih.gov

| Catalyst | Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Copper(II) | Chiral Ligand | 4-Alkenols | Substituted Tetrahydrofurans | 98% | 99% | nih.gov |

| Copper(I) | (R)-DTBM-SEGPHOS | Unactivated Terminal Alkenes | Cyclic Ethers | - | up to 71% | organic-chemistry.org |

| Copper(I) | Xantphos | Unactivated Terminal Alkenes | Cyclic Ethers | High | - | organic-chemistry.org |

Electrochemical α-C(sp³)–H/N–H Cross-Coupling Reactions

Electrochemical methods offer a mild and environmentally friendly approach to the functionalization of isochroman scaffolds. mdpi.comresearchgate.netnih.govnih.gov Specifically, electrochemical α-C(sp³)–H/N–H cross-coupling reactions between isochromans and azoles have been developed to produce α-azolyl isochroman derivatives in moderate to excellent yields. mdpi.comresearchgate.netnih.gov A key advantage of this protocol is that it does not require any external catalysts or chemical oxidants and can be performed at room temperature under an air atmosphere. mdpi.comresearchgate.net The reaction is believed to proceed through both radical coupling and nucleophilic addition pathways. mdpi.com This method showcases high atom economy and has been demonstrated on a gram scale, highlighting its potential for practical applications. nih.gov

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Electrochemical α-C(sp³)–H/N–H Cross-Coupling | Isochromans, Azoles | Catalyst- and oxidant-free, Room temperature, Air | α-Azolyl isochromans | Moderate to Excellent | mdpi.comresearchgate.netnih.gov |

| Electrochemical Cross-Dehydrogenative Coupling | Isochroman, Unactivated Ketones | MsOH (electrolyte and catalyst) | α-Substituted isochromans | - | nih.gov |

Halo-Cycloacetalization of Olefinic Aldehydes and Alcohols

A diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols provides a direct route to isochroman derivatives. researchgate.net This method utilizes N-haloamides as halogenating agents under mild reaction conditions and, notably, can be performed without the need for an external catalyst. researchgate.net The reaction is versatile, accommodating various olefinic aldehydes and alcohols to produce the corresponding halo-functionalized isochroman derivatives efficiently. researchgate.net

| Halogenating Agent | Substrates | Key Features | Product | Reference |

| N-Haloamides | Olefinic Aldehydes, Alcohols | Mild conditions, Catalyst-free, Diastereoselective | Halo-isochroman derivatives | researchgate.net |

Brønsted Acid-Catalyzed Pinacol Rearrangement/Intramolecular Cyclization

The Brønsted acid-catalyzed Pinacol rearrangement followed by an intramolecular cyclization of specific diol precursors offers a pathway to 4-aryl-1H-isochromenes, which can be subsequently converted to 4-aryl-isochromans. researchgate.net This reaction sequence typically starts from substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. researchgate.net The use of a low loading of a Brønsted acid, such as trifluoromethanesulfonic acid (5 mol%), can efficiently promote the reaction in short timeframes (10-20 minutes). researchgate.net The resulting 4-aryl-1H-isochromenes can then be hydrogenated to yield 4-aryl-isochromans in high yields (up to 90%). researchgate.net Further oxidation of the isochroman can provide the corresponding 4-aryl-isochroman-1-one. researchgate.net This method is a powerful tool for creating polycyclic skeletons and quaternary carbon centers. researchgate.netdntb.gov.ua

| Catalyst | Substrate | Intermediate | Final Product | Yield (Hydrogenation) | Reference |

| Trifluoromethanesulfonic acid (5 mol%) | 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols | 4-Aryl-1H-isochromenes | 4-Aryl-isochromans | up to 90% | researchgate.net |

Oxidative Aerobic Oxidation of Benzylic C-H Bonds

The direct functionalization of benzylic C-H bonds through aerobic oxidation is an atom-economical and environmentally attractive method for the synthesis of isochroman derivatives. nih.gov This transformation can be achieved using various catalytic systems. For instance, a metal-free organocatalytic system employing a recyclable TEMPO-derived sulfonic salt catalyst in combination with NaNO₂ and HCl as co-catalysts can selectively oxidize the benzylic sp³ C-H bonds of isochromans. researchgate.net This method utilizes molecular oxygen as the terminal oxidant under mild conditions. researchgate.netthieme.de Another approach involves a metal-free oxidative cross-coupling between the benzylic C(sp³)–H bond and carboxylic acids, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the catalyst and tert-butyl nitrite (B80452) (TBN) as a co-catalyst under an oxygen atmosphere. researchgate.net

| Catalyst System | Oxidant | Substrate | Product | Key Features | Reference |

| Recyclable TEMPO-derived sulfonic salt / NaNO₂ / HCl | O₂ (aerobic) | Isochromans | Isochromanones, Xanthones | Metal-free, Mild conditions | researchgate.net |

| DDQ / tert-butyl nitrite | O₂ (aerobic) | Isochromans | Diaryl methanol (B129727) esters | Metal-free | researchgate.net |

Palladium-Catalyzed Reactions (e.g., Alkyl 2-vinylbenzoates with Alkynyl Bromides)

Palladium catalysis offers a powerful tool for the construction of the isochroman skeleton. One notable method involves the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, which yields 3-alkynylated isochroman-1-ones. organic-chemistry.orgnih.gov This 1,1-alkynyloxygenation reaction proceeds efficiently with the use of an alkyl ester group as an oxygen nucleophile. organic-chemistry.orgnih.gov

The proposed mechanism for this transformation begins with the oxidative addition of the alkynyl bromide to a Pd(0) species. This is followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a propargylpalladium intermediate. The final isochromanone structure is then formed through an intramolecular cyclization initiated by the ester oxygen. organic-chemistry.org A key advantage of this method is the recovery of the leaving alkyl groups from the esters as alkyl bromides. organic-chemistry.org Optimization studies have shown that using Pd(OAc)2 in toluene (B28343) at 100 °C provides the best yields, which can be as high as 84%. organic-chemistry.org The reaction is compatible with a broad range of substrates, including those with electron-donating groups and halogens on the benzoate (B1203000) ring. organic-chemistry.org

Another palladium-catalyzed approach involves the allylic C–H oxidation of terminal olefins. nih.gov This method utilizes a combination of Pd(II)/bis-sulfoxide C–H activation and Lewis acid co-catalysis to synthesize isochroman and other pyran motifs under neutral and uniform conditions. nih.gov

Cyanide-Catalyzed Ring-Expansion

Cyanide-catalyzed reactions provide an alternative route to isochromanone derivatives through ring expansion. Specifically, a cyanide-catalyzed rearrangement of cyclic α-hydroxy-β-oxoesters can produce δ-valerolactone derivatives, including benzo-annulated systems like isochromanones, with yields reported to be up to quantitative. organic-chemistry.org

This synthetic strategy involves a retro-Dieckmann reaction followed by lactonization. organic-chemistry.org The process is initiated by the nucleophilic addition of cyanide to the substrate. The resulting intermediate undergoes a retro-Dieckmann reaction, leading to ring opening, followed by a transacylation that results in the formation of the thermodynamically more stable δ-lactone product. organic-chemistry.org The starting α-hydroxy-β-oxoesters for this reaction can be readily accessed through the cerium-catalyzed aerobic α-hydroxylation of β-oxoesters. organic-chemistry.org This methodology is particularly effective for five-membered ring precursors and accommodates various alkyl substitutions. organic-chemistry.org

Heck Reaction and Oxidative Ozonolysis

The intramolecular Heck reaction, a cornerstone of palladium catalysis, has been successfully applied to the synthesis of isochroman-4-one (B1313559) derivatives. This reaction is a key step in the asymmetric total synthesis of certain antihypertensive natural products that feature the isochroman-4-one core. researchgate.net The Heck reaction facilitates the formation of a crucial carbon-carbon bond to construct the heterocyclic ring system.

In conjunction with the Heck reaction, oxidative ozonolysis is employed to further functionalize the molecule while retaining the desired stereochemistry. researchgate.net This sequence of reactions provides an efficient and accessible synthetic pathway to obtain optically pure isochroman-4-one derivatives, which are direct precursors to isochroman-4-amines. researchgate.net The development of oxidative Heck cascades has further expanded the utility of this reaction, enabling the construction of multiple rings and stereocenters in a single step. nsf.govnih.gov

Oxa-Diels-Alder Reactions

The oxa-Diels-Alder reaction, a variation of the conventional Diels-Alder reaction, is a valuable method for synthesizing six-membered oxygen-containing heterocycles, including the dihydropyran ring that forms the basis of the isochroman structure. wikipedia.org In this reaction, a diene reacts with a carbonyl compound, typically an aldehyde, which acts as the dienophile. wikipedia.org

This cycloaddition can be a powerful strategy for constructing the isochroman framework, particularly when using ortho-quinodimethane precursors or related dienes that can react with a suitable dienophile. The reaction's utility is enhanced by the development of asymmetric variants, often employing chiral Lewis acids that coordinate to the carbonyl group of the dienophile, to induce enantioselectivity in the formation of the heterocyclic ring. wikipedia.org

Stereoselective and Enantioselective Synthesis of Isochroman-4-amines

The biological activity of isochroman-4-amine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance. Asymmetric organocatalysis has emerged as a particularly effective strategy for achieving high levels of stereocontrol in the synthesis of chiral 4-aminoisochromanones, which are key intermediates for isochroman-4-amines.

Asymmetric Organocatalytic Mannich Reaction for 4-Aminoisochromanones

A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones. organic-chemistry.orgresearchgate.net This method utilizes a secondary amine organocatalyst, such as a tetrazole-substituted proline derivative, to catalyze the reaction between suitable substrates, affording products with two adjacent stereocenters in good yields and with excellent stereoselectivity. organic-chemistry.org The reaction proceeds under mild conditions and avoids the need for isolating intermediates or using protecting groups. organic-chemistry.org

The proposed mechanism involves the formation of an imine from the aniline (B41778) and aldehyde substrates. Concurrently, the organocatalyst reacts with the ketone moiety to form an enamine. The key stereodetermining step is the intramolecular cyclization, where the enamine attacks the imine in a cis-selective Mannich reaction to yield the 4-aminoisochromanone product. thieme-connect.com

Utilizing 2-oxopropyl-2-formylbenzoates and Anilines

This specific application of the asymmetric organocatalytic Mannich reaction employs 2-oxopropyl-2-formylbenzoates and various anilines as the primary substrates. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction has been optimized, identifying DMSO as the ideal solvent and a catalyst loading of 20 mol% as optimal for achieving high yields and stereoselectivity. organic-chemistry.org The protocol demonstrates a broad substrate scope, tolerating a range of substituents on both the aniline and the aromatic ring of the benzoate. organic-chemistry.org The resulting 3-acetyl-4-aminoisochroman-1-ones are produced with high diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to 99%). organic-chemistry.orgthieme-connect.com The cis-configuration of the products has been confirmed by X-ray crystallography. organic-chemistry.org

Table 1: Catalyst Screening for the Direct Intramolecular Mannich Reaction Data sourced from Vetica, F., et al. (2016). organic-chemistry.orgresearchgate.net

| Catalyst | Solvent | Yield (%) | dr (cis:trans) | ee (%) |

| Proline | DMSO | 47 | 95:5 | 99 |

| Tetrazole-substituted Proline | DMSO | 70 | 95:5 | 99 |

| Hydroxyproline | DMSO | No Reaction | - | - |

| Jørgensen–Hayashi Catalyst | DMSO | No Reaction | - | - |

| Tetrazole-substituted Proline | CH2Cl2 | - | - | - |

Table 2: Substrate Scope for the Synthesis of 4-Aminoisochromanones Reaction Conditions: 2-oxopropyl-2-formylbenzoate derivative (1 equiv), aniline derivative (1.5 equiv), tetrazole-substituted proline catalyst (20 mol%), DMSO, room temperature. Data sourced from Vetica, F., et al. (2016). organic-chemistry.orgresearchgate.net

| Benzoate Substituent (R) | Aniline Substituent (R') | Product | Yield (%) | dr (cis:trans) | ee (%) |

| H | 4-MeO | 3a | 85 | 97:3 | 99 |

| H | 4-Me | 3b | 78 | 98:2 | 99 |

| H | 4-F | 3c | 75 | 99:1 | 99 |

| H | 4-Cl | 3d | 72 | 99:1 | 99 |

| H | 4-Br | 3e | 74 | 99:1 | 99 |

| H | 2-Me | 3f | 70 | 99:1 | 98 |

| 7,8-(OMe)2 | 4-MeO | 3g | 72 | 96:4 | 99 |

| 6-Br | 4-MeO | 3h | 65 | 99:1 | 99 |

Control of Diastereoselectivity and Enantioselectivity

The stereoselective synthesis of isochroman derivatives, particularly those with an amino group at the C4 position, is a significant challenge in synthetic chemistry. A highly effective method for controlling the stereochemistry of 4-aminoisochromanones, which are closely related to isochroman-4-amine, involves an asymmetric organocatalytic one-pot intramolecular Mannich reaction. organic-chemistry.orgthieme-connect.com This approach utilizes 2-oxopropyl-2-formylbenzoates and various anilines as substrates, catalyzed by a tetrazole-substituted proline derivative. organic-chemistry.orgthieme-connect.com

The reaction proceeds with excellent cis-diastereoselectivity and high enantioselectivity. organic-chemistry.orgthieme-connect.com Optimization studies have shown that using dimethyl sulfoxide (B87167) (DMSO) as the solvent and a catalyst loading of 20 mol% provides the best results. organic-chemistry.org This method avoids the need for isolating intermediates and protecting functional groups. organic-chemistry.org The cis-configuration of the resulting 4-aminoisochromanones has been confirmed by X-ray crystallography. organic-chemistry.org This organocatalytic approach offers a significant advantage over metal-based methods by providing mild reaction conditions and high stereocontrol. organic-chemistry.org

Table 1: Organocatalytic Asymmetric Synthesis of 4-Aminoisochromanones organic-chemistry.orgthieme-connect.comresearchgate.net

| Substrate (Aniline) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| p-Anisidine | Tetrazole-substituted proline | DMSO | 85 | 98:2 | 99 |

| Aniline | Tetrazole-substituted proline | DMSO | 75 | 97:3 | 98 |

| 4-Fluoroaniline | Tetrazole-substituted proline | DMSO | 72 | 99:1 | 97 |

| 4-Chloroaniline | Tetrazole-substituted proline | DMSO | 69 | 99:1 | 96 |

| 4-Bromoaniline | Tetrazole-substituted proline | DMSO | 71 | 99:1 | 95 |

C–H Insertion of Donor/Donor Carbenes with Rhodium Catalysts

The formation of six-membered heterocyclic rings through C–H insertion reactions is a powerful synthetic tool. Rhodium catalysts are particularly effective in mediating these transformations, especially with donor/donor carbenes, which are highly selective for C–H insertion and tolerate a wide range of functional groups. nih.gov

Formation of Chiral Six-Membered Rings Containing Nitrogen

The synthesis of nitrogen-containing six-membered rings, such as tetrahydroisoquinolines, via intramolecular C(sp³)–H insertion is a challenging yet valuable transformation. nih.gov Reports on the formation of such rings have been rare due to competing reactions like the Stevens rearrangement. nih.govrsc.orgresearchgate.net However, the use of donor/donor carbenes generated from hydrazones, in combination with specific rhodium catalysts, has enabled the first synthesis of these heterocycles through a 1,6-C–H insertion pathway. nih.gov

The catalyst Rh₂(R-PTAD)₄ has been successfully employed to synthesize a variety of tetrahydroisoquinoline derivatives in moderate yields but with excellent stereoselectivity. nih.govrsc.orgresearchgate.net The reduced electrophilicity of the donor/donor rhodium carbene is hypothesized to prevent the competing Stevens rearrangement, allowing the desired C–H insertion to proceed. nih.govresearchgate.net This methodology has been applied to both amine and aniline-based substrates to generate the corresponding chiral nitrogen-containing heterocycles. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Chiral Tetrahydroisoquinolines nih.govresearchgate.net

| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio |

|---|---|---|---|---|

| N-benzyl-2-(2-propyl)benzylamine derivative | Rh₂(R-PTAD)₄ | 54 | >20:1 | 99:1 |

| N-(4-methoxyphenyl)-2-(2-propyl)benzylamine derivative | Rh₂(R-PTAD)₄ | 45 | >20:1 | 98:2 |

Diastereoselective Formation of Stereogenic Centers

The C–H insertion reaction can create multiple stereogenic centers in a single step, and controlling the diastereoselectivity is crucial. In the synthesis of trisubstituted isochromans, which are oxygen analogues of tetrahydroisoquinolines, the diastereoselectivity of the C–H insertion is influenced by 1,3-diaxial interactions. nih.gov

When a substituent is placed on the benzylic carbon alpha to the heteroatom, the C–H insertion occurs in a highly diastereoselective manner, often yielding a single diastereomer. nih.gov For instance, using an achiral catalyst like Rh₂(Mes)₄ with a specific hydrazone precursor resulted in the formation of a single diastereomer of the corresponding isochroman, as confirmed by NOE NMR experiments. nih.gov The use of chiral rhodium catalysts, such as Rh₂(R-TCPTTL)₄, not only maintains excellent diastereoselectivity but can also accelerate the rate of the C–H insertion reaction. nih.gov These chiral phthalimido catalysts have shown higher activity compared to many achiral catalysts used with donor/donor carbenes. nih.gov

Table 3: Diastereoselective C–H Insertion for Trisubstituted Isochromans nih.gov

| Hydrazone Precursor | Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 16a | Rh₂(Mes)₄ | 85 | >20:1 |

| 16b | Rh₂(R-TCPTTL)₄ | 92 | >20:1 |

| 16c | Rh₂(R-TCPTTL)₄ | 88 | >20:1 |

Strategies for Chiral Amine Synthesis (General Considerations)

The synthesis of chiral amines is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. Several robust strategies have been developed to access these valuable molecules with high stereocontrol.

Asymmetric Reductive Amination of Ketones

Asymmetric reductive amination (ARA) of ketones is one of the most direct and efficient methods for producing chiral amines. rsc.org This one-pot reaction involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the chiral amine in the presence of a chiral catalyst and a reducing agent. nih.gov

Biocatalytic methods, employing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), have gained significant traction due to their high selectivity and sustainability. rsc.org These enzymes have demonstrated remarkable efficiency and stereoselectivity under mild reaction conditions, offering a green alternative to traditional transition-metal catalysis. researchgate.netrsc.org The development of IREDs has progressed from laboratory-scale reactions to industrial applications, highlighting their potential for large-scale production of chiral amines. rsc.org

Palladium-Catalyzed Asymmetric Allylic C-H Amination

Palladium-catalyzed asymmetric allylic C-H amination has emerged as a powerful, atom-economical method for constructing chiral amines. researchgate.net This reaction avoids the need for pre-functionalized substrates by directly activating allylic C-H bonds. researchgate.net A significant challenge in this area has been the use of Lewis basic amines, which can chelate with the palladium catalyst and inhibit the reaction. acs.org

Recent advancements have led to the development of highly efficient palladium-catalyzed intramolecular allylic C-H amination reactions. These methods can produce biologically important enantioenriched cyclic amines, such as isoindolines, with high yields and excellent enantioselectivities. The success of these reactions often relies on the use of specifically designed chiral ligands that can effectively control the stereochemical outcome of the amination process.

Biomimetic Approaches for Enantioselective Isochroman Synthesis

Biomimetic synthesis, which seeks to replicate nature's strategies for building complex molecules, has proven to be a powerful tool for the enantioselective construction of the isochroman framework. Tetracyclic isochromans, for instance, are a class of polyketide oligomers found in numerous bioactive natural products. A significant challenge in their synthesis is the rapid and stereoselective construction of their complex structure, which is often hindered by the instability of intermediates.

Inspired by the proposed biosynthetic pathway of these natural products, researchers have developed an asymmetric hetero-Diels-Alder (HDA) reaction. This approach involves the in-situ generation of an isochromene and an ortho-quinone methide (o-QM), the latter of which is believed to be a key intermediate in the natural biosynthesis of several polyketide natural products. By employing a highly efficient Au(I)/chiral Sc(III) bimetallic catalytic system, a diverse range of chiral tetracyclic isochromans can be prepared from readily available α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols. This method proceeds under mild conditions and achieves both good yields and excellent stereoinduction, with enantiomeric excesses (ee) of up to 95%. nih.gov Experimental studies suggest that the key HDA reaction follows a stepwise pathway, and the enantioselectivity is controlled by the steric hindrance between the generated isochromene and the chiral Sc(III)/N,N'-dioxide complex. nih.gov

Optically Pure Isochroman-4-one Derivatives

The synthesis of optically pure compounds is critical in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. For the isochroman scaffold, a highly stereoselective one-pot intramolecular Mannich reaction has been developed to produce 4-aminoisochromanones, which are direct precursors to isochroman-4-amine derivatives.

This organocatalytic method utilizes 2-oxopropyl-2-formylbenzoates and various anilines as substrates. Catalyzed by a tetrazole-substituted proline derivative, the reaction proceeds to form 4-aminoisochromanones, which contain two adjacent stereocenters. The protocol is noted for its high efficiency, affording the products in good yields with outstanding stereoselectivity. The reaction demonstrates broad applicability for a range of aniline substituents and functional groups on the aromatic ring. X-ray crystallography has been used to confirm the cis-configuration of the resulting products. This method provides a direct and efficient pathway to enantiomerically enriched isochromanone derivatives, avoiding the need for intermediate isolation or the use of protecting groups.

Below is a table summarizing the results for the synthesis of various optically pure 4-aminoisochromanone derivatives.

Table 1: Organocatalytic Synthesis of Optically Pure 4-Aminoisochromanones

| Entry | Aniline Substituent (R) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | H | 85 | >99:1 | 98 |

| 2 | 4-Me | 82 | >99:1 | 98 |

| 3 | 4-OMe | 81 | >99:1 | 99 |

| 4 | 4-F | 83 | >99:1 | 98 |

| 5 | 4-Cl | 84 | >99:1 | 99 |

| 6 | 4-Br | 85 | >99:1 | 99 |

| 7 | 3-Me | 80 | >99:1 | 97 |

| 8 | 2-Me | 75 | 95:5 | 96 |

Synthesis of Isochroman-4-amine Derivatives

The synthesis of derivatives based on the isochroman-4-amine scaffold is largely driven by the goal of discovering new therapeutic agents. A key approach in this endeavor is the use of molecular hybridization.

Hybridization Strategies for Novel Isochroman Derivatives

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. eurekaselect.comnih.gov This approach can lead to compounds with improved affinity, better efficacy, a modified selectivity profile, or even a dual mode of action compared to the individual parent molecules. eurekaselect.comnih.gov For the isochroman framework, this strategy has been employed by attaching various biologically active moieties to the core structure, particularly to the isochroman-4-one precursor, to generate novel derivatives with potential therapeutic applications.

Nitric Oxide (NO)-Releasing Moieties

Nitric oxide (NO) is an important endogenous signaling molecule involved in various physiological processes, including the regulation of vascular tone. nih.gov Hybrid molecules that can release NO, known as COX-inhibiting nitric oxide donors (CINODs) or NO-releasing COXIBs, have been developed to potentially counteract some side effects of other drugs. nih.gov

Following this strategy, a series of novel NO-releasing isochroman-4-one derivatives have been designed and synthesized. This was achieved by coupling various NO-donor moieties to the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP, and its analogues. nih.gov The resulting hybrid compounds were found to release NO, and several derivatives demonstrated significant antihypertensive activity in spontaneously hypertensive rats, with effects comparable to the reference drug captopril. nih.gov This suggests that creating hybrids from an isochroman-4-one scaffold and an NO-donor is a promising avenue for discovering new antihypertensive agents. nih.gov

Table 2: Examples of NO-Releasing Isochroman-4-one Derivatives and Their Activity

| Compound ID | NO-Donor Moiety | Maximum NO Release (%) | Maximum Blood Pressure Reduction (%) |

|---|---|---|---|

| Ia | Furoxan | High | ~40 |

| Id | Furoxan | High | - |

| IIIb | Nitrate Ester | High | ~40 |

| IIIe | Nitrate Ester | High | ~40 |

N-substituted Isopropanolamine Functionality

The N-substituted isopropanolamine moiety is a well-established pharmacophore, forming the structural backbone of a major class of cardiovascular drugs known as beta-blockers. researchgate.netpharmaguideline.com This functional group, typically as part of an aryloxypropanolamine structure, is essential for binding to β-adrenergic receptors. pharmaguideline.com Propranolol (B1214883) is a classic example of a drug built around this pharmacophore. nih.gov

Hybridizing an active scaffold like isochroman-4-amine with an N-substituted isopropanolamine represents a rational drug design strategy to create novel compounds that could potentially combine the biological activities of the isochroman core with the β-blocking effects of the isopropanolamine moiety. While this is a logical approach in medicinal chemistry, and the strategy of using isopropanolamine moieties in hybridization has been successfully applied to other natural products like β-elemene, a review of the scientific literature did not yield specific examples of its application to the isochroman-4-amine or isochroman-4-one scaffold.

Hydrogen Sulfide (B99878) (H₂S)-Releasing Donors

Similar to nitric oxide, hydrogen sulfide (H₂S) is a gasotransmitter with significant roles in biological systems, including cardiovascular physiology. google.com The development of H₂S-releasing compounds, or H₂S donors, is an active area of research for creating new therapeutics. google.com

To improve the therapeutic profile of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP], researchers have designed and synthesized novel H₂S-releasing derivatives. google.com This was accomplished by coupling various H₂S-releasing donors with analogues of (±)-XJP. google.com Several of the resulting hybrid compounds demonstrated an excellent ability to generate H₂S and exhibited good vasodilation efficacy in vitro. One of the most potent compounds showed significant in vivo antihypertensive activity, superior to that of the parent compound (±)-XJP. google.com In a related study, an H₂S-releasing isochroman-4-one hybrid was synthesized by attaching p-hydroxythiobenzamide (an H₂S donor) to an analogue of XJP, which showed potential as a cardioprotective agent for treating cardiac hypertrophy. These findings indicate that the hybridization of H₂S-donors with the isochroman-4-one structure is a viable strategy for the discovery of novel cardiovascular drugs.

Piperazine (B1678402) Moiety

The introduction of a piperazine moiety to the isochroman framework has been a strategy to develop novel therapeutic agents. One notable application is in the design of antihypertensive agent candidates. Researchers have synthesized a series of isochroman-4-one hybrids bearing an arylpiperazine moiety. nih.gov This work was inspired by the moderate antihypertensive activity of 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a natural polyphenolic compound, and the known pharmacophore of naftopidil (B1677906), an α1-adrenergic receptor antagonist. nih.gov

The synthesis of these hybrids (compounds 6a-r ) involved coupling the isochroman-4-one core with various arylpiperazines. Biological evaluation of these compounds revealed that several, including 6c, 6e, 6f, 6g, 6h, 6m, and 6q , exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov Notably, compound 6e demonstrated a significant reduction in both systolic and diastolic blood pressure in spontaneously hypertensive rats, with effects comparable to naftopidil and without affecting the basal heart rate. nih.gov This suggests that the hybridization of the isochroman-4-one scaffold with a piperazine moiety is a promising approach for developing new antihypertensive drugs. nih.gov

| Compound | In Vitro Vasodilation Potency | α1-Adrenergic Receptor Antagonistic Activity |

| 6c | Potent | Potent |

| 6e | Potent | Potent |

| 6f | Potent | Potent |

| 6g | Potent | Potent |

| 6h | Potent | Potent |

| 6m | Potent | Potent |

| 6q | Potent | Potent |

Ring-Opening Amination of Isochromans to o-Aminophenethyl Alcohols and Amines

This innovative approach provides a more direct and efficient pathway to these key components of various bioactive molecules. nih.govresearchgate.net The reaction is carried out using a derivative of isochroman, TsONHR, DDQ, and HFIP under a nitrogen atmosphere, followed by reduction with NaBH3CN. researchgate.net This method has significant implications for drug development and materials science by streamlining the synthesis of complex compounds. nih.govresearchgate.net

Synthesis of Triazole Derivatives from Isochroman Precursors

Triazoles are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities. chemmethod.commdpi.comfrontiersin.org The synthesis of triazole derivatives from isochroman precursors represents a strategy to create novel hybrid molecules with potential therapeutic applications. The synthesis of 1,2,3-triazoles often involves a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.comisres.org

For instance, novel isoxazole–triazole conjugates have been synthesized from a 3-formylchromone starting material through a multi-step approach. nih.gov While not directly starting from an isochroman, this demonstrates the general principle of using related heterocyclic scaffolds to build more complex triazole-containing structures. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of diacylhydrazines with primary amines. isres.org These synthetic strategies open avenues for creating diverse libraries of isochroman-triazole hybrids for biological screening.

Modification of Isochroman Scaffold for Enhanced Biological Potency

To improve the biological activity of isochroman-based compounds, medicinal chemists often employ strategies involving the modification of the core scaffold. These modifications can include the introduction of various substituents at different positions of the isochroman ring system.

The introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups onto the isochroman scaffold is a common strategy to enhance biological potency. The position and interplay of these groups can have a decisive role in the biological activity of the resulting compounds. The presence of these polar functional groups can influence the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets.

Structure Activity Relationship Sar Studies of Isochroman 4 Amine and Its Analogues

General Principles of SAR Analysis for Isochroman (B46142) Derivatives

Systematic modifications of the isochroman scaffold help in delineating the contributions of different parts of the molecule to its biological effect. For instance, the introduction of various functional groups at different positions can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which can significantly impact how the molecule interacts with its biological target.

Key Structural Features Influencing Biological Activity

The biological profile of isochroman-4-amine and its analogues is determined by a combination of structural features. The isochroman ring system provides a rigid scaffold, and the substituents on both the benzene (B151609) and pyran portions of this scaffold, along with the amine moiety at the 4-position and the molecule's stereochemistry, all play critical roles.

Substituents on the isochroman ring can dramatically alter the physicochemical properties and, consequently, the biological activity of the molecule. These modifications can affect how the compound is recognized by and binds to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The benzene ring of the isochroman scaffold offers multiple positions for substitution, and the nature and placement of these substituents are critical determinants of biological activity. The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can influence the electron density of the aromatic system and its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules. stfc.ac.uk

Table 1: Influence of Benzene Ring Substituents on Biological Activity of Aromatic Compounds

| Substituent Type | Position | General Effect on Activity |

| Electron-donating (e.g., -OH, -OCH₃) | Ortho, Para | Can increase activity through enhanced hydrogen bonding and favorable electronic interactions. |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Meta | Can modulate electronic properties to enhance binding affinity for specific targets. |

| Bulky groups (e.g., tert-butyl) | Any | Can either increase or decrease activity depending on the steric requirements of the binding site. |

Note: This table represents general trends observed in various classes of aromatic compounds; specific effects can vary depending on the biological target and the rest of the molecular structure.

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene ring of phenolic compounds, including isochroman derivatives, is known to significantly impact their antimicrobial efficacy. Hydroxyl groups are particularly important as they can act as hydrogen bond donors, a crucial interaction for binding to many biological targets. nih.gov The acidity of the phenolic hydroxyl group can also contribute to the antimicrobial mechanism. nih.gov

In many classes of natural and synthetic antimicrobial agents, the number and position of hydroxyl groups are directly correlated with the potency of the compound. mdpi.com However, increasing the number of hydroxyl groups does not always lead to enhanced activity and can sometimes increase toxicity.

The conversion of a hydroxyl group to a methoxy group (methoxylation) alters several properties of the molecule. It removes the hydrogen-bonding donor capability and increases lipophilicity. This change can affect the compound's ability to cross bacterial cell membranes. While in some cases, methoxylation leads to a decrease in antimicrobial activity due to the loss of the hydroxyl group's direct interaction with the target, in other instances, the increased lipophilicity can enhance membrane permeability and lead to improved efficacy. mdpi.com

Table 2: Comparative Antimicrobial Efficacy of Hydroxylated vs. Methoxylated Phenolic Compounds

| Compound Type | Functional Group | General Impact on Antimicrobial Activity |

| Phenolic Compound | Hydroxyl (-OH) | Often essential for activity; acts as a hydrogen bond donor. |

| Phenolic Compound | Methoxy (-OCH₃) | Can increase lipophilicity and membrane permeability, but removes H-bond donor capability. The overall effect on activity varies. |

Note: This table illustrates general trends. The specific impact of hydroxylation vs. methoxylation is highly dependent on the microbial strain and the specific molecular scaffold.

The amine moiety at the 4-position of the isochroman ring is a key functional group that is expected to play a pivotal role in the biological interactions of isochroman-4-amine. Amines are common in pharmaceuticals and are known to participate in a variety of crucial interactions with biological targets. nih.gov

At physiological pH, the amine group can be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can facilitate strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the binding sites of proteins and enzymes. researchgate.net This is a common and often critical interaction for the binding of many drugs to their receptors.

The isochroman-4-amine molecule contains a chiral center at the C-4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)-isochroman-4-amine and (S)-isochroman-4-amine). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. longdom.orgbiomedgrid.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers, leading to stereoselective interactions. nih.gov

One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even responsible for undesirable side effects. biomedgrid.com Therefore, the stereochemistry of isochroman-4-amine is a critical factor in its SAR.

The spatial arrangement of the amine group and other substituents in the two enantiomers will differ, leading to different fits within the chiral binding pocket of a biological target. Understanding the stereochemical requirements for optimal activity is essential for the development of stereochemically pure and more effective therapeutic agents based on the isochroman-4-amine scaffold.

Table 3: General Principles of Stereochemistry in SAR

| Stereochemical Aspect | Implication for Biological Activity |

| Presence of a Chiral Center | Leads to the existence of enantiomers. |

| Enantiomers | Can have different potencies, efficacies, and metabolic fates due to stereoselective interactions with chiral biological targets. |

| Eutomer | The more potent enantiomer. |

| Distomer | The less potent enantiomer. |

Note: The specific activity of each enantiomer of isochroman-4-amine would need to be determined through experimental testing.

Modifications and their Impact on Specific Activities

The isochroman-4-amine scaffold has been the subject of various structural modifications to explore and optimize its pharmacological activities. Structure-activity relationship (SAR) studies have revealed that substitutions at different positions on the isochroman ring system and on the amine functionality can significantly influence the compound's potency and selectivity for various biological targets.

Anticancer Activity and 7-Substitution

The investigation into the anticancer properties of isochroman-4-amine derivatives has explored how different functional groups impact cytotoxicity and antimetastatic effects. While extensive research has been conducted on various substituted 4-amino chromene analogs, specific SAR studies focusing exclusively on the effect of 7-substitution on the isochroman-4-amine core for anticancer activity are not extensively detailed in the reviewed literature. However, broader studies on related structures, such as substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs, have demonstrated that substitutions on the chromene nucleus can yield potent in vitro anticancer agents. For instance, in some series of triarylethylene analogues, the inclusion of an amino group was found to be vital for enhancing both antiproliferation and antimetastatic activities. The general principle in drug design suggests that the positioning of substituents, such as electron-withdrawing or electron-donating groups, at positions like C-7 could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with anticancer targets. Further targeted research is required to elucidate the specific role of 7-substitution on the isochroman-4-amine scaffold in modulating anticancer activity.

Antihypertensive Activity

Derivatives of isochroman-4-amine have been investigated for their potential as antihypertensive agents, primarily through their action as β-adrenoceptor blockers.

SAR studies have consistently shown that the nature of the substituent on the nitrogen atom is a critical determinant of β-adrenoceptor activity. For isochroman-based compounds, the incorporation of an N-substituted isopropylamine (B41738) or isopropanolamine moiety is a key structural feature for achieving β-adrenoreceptor blockade. This is consistent with the general SAR for β-blockers, where a branched alkyl group, particularly isopropyl or tert-butyl, on the terminal nitrogen enhances potency.

Research on hybrids of isochroman-4-one (B1313559) bearing an isopropanolamine moiety found that an N-isopropyl substituted compound exhibited a potent β1-adrenoceptor blocking effect, which was comparable to the well-established antihypertensive drug, propranolol (B1214883). These findings underscore that both the N-substituted isopropylamine group and the aromatic isochroman ring are necessary components for effective β-adrenoceptor blocking. The hydroxyl group on the β-carbon of the side chain is also known to increase affinity for the receptor.

| Compound Modification | Target Receptor | Observed Impact on Activity | Reference |

|---|---|---|---|

| Hybridization with N-isopropyl substituted isopropanolamine | β1-adrenoceptor | Potent blocking effect, comparable to propranolol. | |

| Presence of N-substituted iso-propylamine | β-adrenoceptor | Considered a requirement for blocking activity. | |

| Branched alkyl group (isopropyl/tert-butyl) on terminal Nitrogen | β-adrenoceptor | Confers potency for β-blockade. |

The size and nature of the alkyl group on the nitrogen atom significantly modulate adrenergic receptor selectivity and activity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases. This principle is central to the antihypertensive effects of isochroman-4-amine analogues.

The transition from a primary or secondary amine to one with a larger, branched alkyl group like isopropyl is crucial for potent β-receptor interaction. While primary and secondary amines are generally potent direct-acting agonists, the introduction of bulkier groups shifts the activity profile towards β-receptor antagonism. Specifically, an N-tertiary butyl group can enhance β2 selectivity. Studies on sympathomimetic amines have shown that N-alkyl groups, in general, increase both the affinity and efficacy of the compound at β-adrenoceptors. Therefore, elongating the alkyl chain or introducing branching at the nitrogen atom of isochroman-4-amine is a key strategy for enhancing its β-blocking and, consequently, its antihypertensive potential.

Acetylcholinesterase Inhibition and Substituent Effects

The cholinergic hypothesis of Alzheimer's disease has driven research into acetylcholinesterase (AChE) inhibitors to increase acetylcholine (B1216132) levels in the brain. Derivatives of isochroman-4-one have emerged as promising candidates in this area.

In a study where novel isochroman-4-one derivatives were synthesized from (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, their potential as AChE inhibitors was evaluated. The SAR analysis revealed that the nature of substituents on an attached pyridine (B92270) ring played a crucial role. It was found that compounds with an acetyl substitution on the pyridine ring were generally more active than those with a carbamoyl (B1232498) substitution. This suggests that the carbonyl moiety of the acetyl group may be a key interacting group within the enzyme's active site.

: Lead Optimization Strategies for Isochroman-4-amine Based Compounds

Lead optimization is a critical phase in drug discovery that refines a promising lead compound to enhance its therapeutic potential. This iterative process involves chemical modifications to improve efficacy, selectivity, pharmacokinetic properties, and safety. For compounds based on the isochroman-4-amine scaffold, which are often investigated as monoamine reuptake inhibitors, these strategies are essential for developing a viable drug candidate. The goal is to modulate the compound's interaction with targets like the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

Improving Efficacy and Enhancing Selectivity

A primary goal of lead optimization is to maximize a compound's potency for its intended target while minimizing activity at other targets to reduce side effects. For isochroman-4-amine analogues, this involves modifying the structure to fine-tune its binding affinity and functional activity at monoamine transporters.

Detailed research findings indicate that modifications to both the isochroman ring and the amine substituent are crucial for modulating efficacy and selectivity. Structure-activity relationship (SAR) studies on analogous monoamine reuptake inhibitors reveal key principles that can be applied to the isochroman-4-amine core. For instance, the nature and position of substituents on the aromatic portion of the isochroman ring can significantly influence binding. Introducing electron-withdrawing or electron-donating groups can alter the electrostatic potential and steric profile of the molecule, thereby affecting its interaction with the binding pockets of SERT, DAT, and NET.

Similarly, the substitution pattern on the amine nitrogen is a critical determinant of activity and selectivity. The size and nature of the alkyl groups on the amine can dictate the compound's preference for one transporter over another. For example, in many classes of reuptake inhibitors, smaller substituents like methyl groups are tolerated, while larger, bulkier groups may decrease potency.

The table below illustrates hypothetical SAR data for a series of isochroman-4-amine analogues, demonstrating how specific structural modifications can influence transporter inhibition and selectivity.

| Compound | R1 Substituent | R2 Substituent | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (SERT vs. DAT/NET) |

|---|---|---|---|---|---|---|

| 1a | H | CH3 | 15 | 250 | 150 | Moderate |

| 1b | 6-Fluoro | CH3 | 5 | 300 | 100 | High |

| 1c | H | H | 50 | 400 | 250 | Low |

| 1d | 7-Chloro | CH3 | 8 | 180 | 90 | High |

Optimization of Pharmacokinetics (ADME)

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Pharmacokinetic optimization focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. patsnap.com This ensures adequate bioavailability, distribution to the target tissue, metabolic stability, and an appropriate rate of clearance. researchgate.net

For isochroman-4-amine derivatives, key strategies include:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (often measured as logP) is critical for oral absorption and crossing biological membranes, including the blood-brain barrier. nih.gov Modifications to the isochroman scaffold, such as adding polar groups or reducing greasy aliphatic chains, can be used to fine-tune this property.

Enhancing Metabolic Stability: The isochroman-4-amine structure may be susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways include N-dealkylation of the amine and hydroxylation of the aromatic ring. Strategies to block these metabolic "soft spots" include introducing fluorine atoms at sites prone to oxidation or replacing a metabolically labile group with a more stable isostere. patsnap.com

Controlling Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects the concentration of free, active drug available to interact with the target. nih.gov While some protein binding is necessary, excessive binding can limit efficacy. Structural modifications can be made to adjust the degree of binding to an optimal range.

Iterative Synthesis, Biological Testing, and Computational Modeling

Lead optimization is not a linear process but rather a cyclical one, often referred to as the Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org This iterative approach allows medicinal chemists to systematically refine a compound's properties.

Design: Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how modifications to the isochroman-4-amine scaffold will affect its binding to target proteins and its ADME properties. patsnap.comnih.gov These models help prioritize which new analogues to synthesize.

Make: The prioritized compounds are then synthesized in the laboratory using established chemical routes.

Test: The newly synthesized compounds undergo a battery of in vitro and in vivo tests to measure their biological activity (e.g., binding affinity, functional inhibition) and pharmacokinetic properties (e.g., solubility, metabolic stability).

Analyze: The data from testing are analyzed to establish SAR. This new information is then fed back into the computational models, refining their predictive power and informing the design of the next generation of compounds. chemrxiv.org This cycle is repeated until a drug candidate with the desired profile is identified.

Single Point Modifications and Fragment-Based Optimization

Two powerful strategies used within the iterative optimization cycle are single point modifications and fragment-based approaches.

Fragment-Based Drug Design (FBDD) offers an alternative approach. It begins by identifying small, low-molecular-weight fragments that bind weakly to the target. frontiersin.orgnih.gov These fragments then serve as starting points for building a more potent lead. Optimization can proceed through several methods:

Fragment Growing: A validated fragment hit is extended by adding chemical substituents that occupy adjacent binding pockets on the target protein, thereby increasing affinity and potency. nih.govrug.nl

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. rug.nl

For isochroman-4-amine, a fragment-based approach might identify the isochroman core as one fragment and a substituted amine as another, which are then optimized and linked to achieve high potency.

Considerations for CNS Drug Design

Since monoamine reuptake inhibitors primarily act within the Central Nervous System (CNS), specific design considerations are necessary to ensure the drug can cross the highly selective blood-brain barrier (BBB). researchgate.net Achieving sufficient brain penetration is a major hurdle in CNS drug development.

Key physicochemical properties are empirically linked to better BBB permeability:

Topological Polar Surface Area (tPSA): Generally, compounds with a tPSA of less than 76 Ų are more likely to cross the BBB. The amine and ether oxygen of the isochroman-4-amine scaffold contribute to its tPSA, and modifications must be made carefully to keep this value within the optimal range.

Molecular Weight (MW): Lower molecular weight compounds (typically < 450 Da) tend to have better BBB penetration.

Lipophilicity (logP): An optimal logP range (typically 1.5 to 3.5) is required. The molecule must be lipid-soluble enough to enter the membrane but not so lipophilic that it becomes trapped or rapidly metabolized.

Hydrogen Bond Donors: A low number of hydrogen bond donors (typically ≤ 3) is favorable for CNS penetration.